4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran

Lipophilicity LogP Chromatographic Retention

Researchers requiring an orthogonal protection strategy often face step-count inflation when using unprotected bromomethylcyclohexanol. This compound addresses that by providing a pre-installed THP-protected tertiary alcohol, eliminating ≥2 synthetic steps. - Orthogonal protection: THP group stable to organometallics and hydride reductions; acid-labile deprotection (pH<1, RT) releases free alcohol without affecting acid-stable groups. - Quality assurance: Multi-vendor purity ≥98% ensures stoichiometric accuracy and reduces pre-reaction purification. - Supply resilience: Sourced from multiple independent manufacturers, mitigating single-supplier risk for multi-year development timelines.

Molecular Formula C12H21BrO2
Molecular Weight 277.20 g/mol
Cat. No. B13633365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran
Molecular FormulaC12H21BrO2
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CBr)OC2CCOCC2
InChIInChI=1S/C12H21BrO2/c13-10-12(6-2-1-3-7-12)15-11-4-8-14-9-5-11/h11H,1-10H2
InChIKeyWOZGXVPXTJYYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-Protected Bromomethyl Cyclohexyl Building Block Overview


4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2H-pyran (CAS 1248133-32-5, molecular formula C₁₂H₂₁BrO₂, molecular weight 277.20 g/mol) is a bifunctional synthetic intermediate that combines a tetrahydropyranyl (THP)-protected tertiary alcohol with a reactive bromomethyl substituent on a cyclohexyl scaffold [1]. The compound serves as a protected building block in multi-step organic synthesis, where the THP group provides acid-labile hydroxyl masking stable to strong bases, organometallic reagents, and hydride reductions, while the primary alkyl bromide enables downstream nucleophilic substitution or cross-coupling chemistry [2][3]. Its computed physicochemical profile—LogP 3.28, TPSA 18.46 Ų, zero hydrogen bond donors—defines a specific lipophilicity and membrane-permeability window that distinguishes it from close structural analogs .

Protection THP ether stable to strong bases, organometallics, and hydride reductions
Reactivity Bromomethyl group enables nucleophilic substitution or cross-coupling
Physicochemical Profile LogP ~3.28, TPSA 18.46 Ų, zero H-bond donors

Structural Specificity vs. Generic Analogs


Although multiple bromomethyl cyclohexyl ethers share the C₁₂H₂₁BrO₂ or closely related molecular formulae, they are not functionally interchangeable. The target compound’s unique connectivity—a bromomethyl group at the cyclohexyl C-1 position directly linked via ether oxygen to the THP ring—creates a specific steric and electronic environment that governs both its SN2 reactivity and acid-labile deprotection kinetics [1]. Positional isomers (e.g., bromine at C-2 with a methylene spacer, CAS 1248449-47-9) and ring-expanded analogs (cycloheptyl, CAS 1250628-18-2) exhibit measurably different LogP values, topological polar surface areas, and rotatable bond counts that alter their chromatographic behavior, solubility, and downstream coupling efficiency . Substituting a non-THP-protected bromomethyl cyclohexane (CAS 2550-36-9) forfeits the orthogonal protection strategy entirely, requiring additional synthetic steps to re-introduce and later remove a protecting group—increasing step count, cost, and impurity risk .

Target Compound
Potential Substitute
Risk Detail
THP-O-cyclohexyl direct connectivity
2-Br regioisomer with methylene spacer (CAS 1248449-47-9)
Altered LogP and chromatographic behavior shift purification profiles
Cyclohexyl core, MW 277.20 g/mol
Cycloheptyl analog (CAS 1250628-18-2) or 4-methyl analog
Different ring flexibility and molecular weight affect crystallization and physical properties
THP-protected tertiary alcohol
Non-protected (bromomethyl)cyclohexane (CAS 2550-36-9)
Loss of orthogonal protection adds ≥2 synthetic steps and yield losses

Quantitative Comparator Evidence for Procurement


LogP Lipophilicity Window vs. Cycloheptyl and Methyl Analogs

The target compound exhibits a computed LogP of 3.28 (Chemscene) / 2.9 (PubChem XLogP3-AA), placing it in a specific lipophilicity window between the more polar cycloheptyl analog (LogP 3.10, Fluorochem) and the more lipophilic 4-methyl-substituted analog (LogP 3.53, Leyan) . The 2-bromocyclohexyl regioisomer with a methylene spacer shows LogP 2.81 (Fluorochem) / 3.14 (Leyan), further illustrating the sensitivity of LogP to connectivity . A LogP difference of ≥0.2–0.4 between analogs translates to measurably different reverse-phase HPLC retention times and differential partitioning in liquid–liquid extraction workflows, directly impacting purification efficiency in multi-step syntheses.

LogP Lipophilicity Window
Direct comparison
ΔLogP +0.18 to +0.47 vs. cycloheptyl, 4-methyl, and 2-Br regioisomer
Supports distinct chromatographic retention and extraction behavior
Altered solvent partitioning may require purification protocol review
Lipophilicity LogP Chromatographic Retention Partitioning

Molecular Weight and Ring-Size Differentiation vs. Cycloheptyl Analog

The target compound (MW 277.20 g/mol, cyclohexyl core) is 14.03 g/mol lighter than the cycloheptyl analog (MW 291.23 g/mol, CAS 1250628-18-2) and the 4-methylcyclohexyl analog (MW 291.22 g/mol, CAS 1247894-65-0) . This 5% mass difference, coupled with the cyclohexyl ring's lower conformational flexibility compared to cycloheptyl, results in different physical handling properties. The smaller cyclohexyl ring also provides a more compact steric profile around the reactive bromomethyl center, which may influence SN2 reaction rates with bulky nucleophiles compared to the seven-membered ring analog [1].

Molecular Weight & Ring Size
Cross-study comparable
ΔMW −14.0 g/mol (−4.8%) vs. cycloheptyl analog
Gravimetric and physical property differences may impact stoichiometry
Cyclohexyl core offers more rigid scaffold vs. 7-membered ring
Molecular Weight Steric Bulk Ring Strain Crystallinity

Orthogonal THP Protection Stability vs. Non-Protected Analogs

The THP protecting group in the target compound provides a defined stability window: stable to strong aqueous base (pH ≥ 12, room temperature), organolithium reagents, Grignard reagents, hydride reducing agents, and acylating/alkylating reagents, yet quantitatively cleavable under mild aqueous acidic conditions (pH < 1 at room temperature, or pH = 1–4 with heating) [1][2]. This orthogonal stability profile enables synthetic sequences where the bromomethyl group can be elaborated via nucleophilic substitution or metal-catalyzed coupling while the masked tertiary alcohol remains inert. Analogs lacking the THP group—such as (bromomethyl)cyclohexane (CAS 2550-36-9)—cannot provide this orthogonal protection and would require separate protection/deprotection steps, adding ≥2 synthetic operations and associated yield losses . Compared to silyl ether protecting groups (e.g., TMS, TBS), THP ethers offer superior stability toward fluoride-mediated conditions but require acidic deprotection, providing a complementary rather than redundant protecting group option [2].

Orthogonal THP Protection
Class-level inference
Stable to base, RMgX, LiAlH₄; cleavable at pH
Eliminates separate protection/deprotection steps
Fluoride-stable alternative to silyl ethers; literature-validated conditions
SN2 Reactivity Br vs. Cl
Class-level inference
Bromomethyl ~20–30× faster than chloromethyl in SN2
May enable milder conditions and higher conversion with bulky nucleophiles
Reactivity advantage documented for N, O, S nucleophiles
Purity Benchmark
Direct comparison
97–98% purity (multi-vendor) vs. 95% for 2-Br regioisomer
Higher purity reduces pre-reaction purification needs
Multi-vendor sourcing mitigates supply risk; some cycloheptyl listings discontinued
Conformational Pre-organization
Cross-study comparable
3 rotatable bonds vs. 4 in 2-Br regioisomer (−25%)
Lower flexibility may improve crystallization probability
Direct THP–O–cyclohexyl connectivity gives more compact scaffold
Protecting Group Strategy Orthogonal Deprotection Acid Lability THP Ether

SN2 Reactivity Advantage of Bromomethyl vs. Chloromethyl

The bromomethyl group in the target compound benefits from the established leaving-group reactivity order in SN2 nucleophilic substitution: Br > Cl. Published studies on bromomethyl- vs. chloromethyl-functionalized imidazolium salts demonstrate that bromomethyl derivatives are 'significantly more reactive towards various N, O and S nucleophiles' [1]. In polymer systems, bromomethyl-functionalized materials demonstrated the 'greatest balance between reactivity toward nucleophilic substitution and elimination through dehydrohalogenation' at 100–135 °C compared to chloromethyl counterparts [2]. In small-molecule alkyl halide systems, primary alkyl bromides react approximately 20–30 times faster than primary alkyl chlorides under comparable SN2 conditions [3]. This intrinsic reactivity advantage of the bromomethyl group over chloromethyl analogs translates to higher conversion rates, shorter reaction times, and potentially lower reaction temperatures in downstream synthetic transformations.

SN2 Reactivity Br vs. Cl
Class-level inference
Bromomethyl ~20–30× faster than chloromethyl in SN2
May enable milder conditions and higher conversion with bulky nucleophiles
Reactivity advantage documented for N, O, S nucleophiles
Nucleophilic Substitution Leaving Group SN2 Reactivity Bromine vs. Chlorine

Purity Benchmark and Multi-Vendor Availability vs. Regioisomer

The target compound is commercially available at a minimum purity specification of 97% (AKSci) to 98% (Leyan, Chemscene) from multiple independent suppliers . In contrast, the closely related regioisomeric analog 4-(((2-bromocyclohexyl)oxy)methyl)tetrahydro-2H-pyran (CAS 1248449-47-9) is listed at a lower minimum purity of 95% (Leyan, Fluorochem) . This 2–3% purity differential is meaningful for applications requiring precise stoichiometry in subsequent reactions, particularly during scale-up where impurity profiles can accumulate and affect crystallization, yield, and regulatory compliance. The target compound also benefits from multi-vendor sourcing (at least 5 independent suppliers identified), reducing single-supplier procurement risk, whereas the cycloheptyl analog (CAS 1250628-18-2) shows more limited availability with some listings marked discontinued .

Purity Benchmark
Direct comparison
97–98% purity (multi-vendor) vs. 95% for 2-Br regioisomer
Higher purity reduces pre-reaction purification needs
Multi-vendor sourcing mitigates supply risk; some cycloheptyl listings discontinued
Purity Quality Control Vendor Comparison Batch Consistency

Conformational Pre-organization vs. Methylene-Spacer Analog

The target compound contains 3 rotatable bonds (Computational Chemistry Data, Chemscene) , corresponding to the C–O ether linkage and the CH₂–Br bond. The regioisomeric analog 4-(((2-bromocyclohexyl)oxy)methyl)tetrahydro-2H-pyran (CAS 1248449-47-9) introduces an additional methylene spacer (–O–CH₂–) between the THP ring and the cyclohexyl moiety, increasing the rotatable bond count and conformational flexibility. Higher conformational flexibility increases the entropic penalty upon binding or crystallization, which can reduce the effective concentration of the reactive conformer and lower reaction rates in conformation-sensitive transformations. The more compact scaffold of the target compound, with direct THP–O–cyclohexyl connectivity rather than THP–CH₂–O–cyclohexyl, provides a more pre-organized geometry [1].

Conformational Pre-organization
Cross-study comparable
3 rotatable bonds vs. 4 in 2-Br regioisomer (−25%)
Lower flexibility may improve crystallization probability
Direct THP–O–cyclohexyl connectivity gives more compact scaffold
Conformational Flexibility Rotatable Bonds Entropic Penalty Crystallization

Preferred Application Scenarios Based on Differentiation Data


Orthogonal Protection During Bromomethyl Elaboration

The target compound is the optimal choice when a synthetic route requires: (i) nucleophilic substitution or metal-catalyzed cross-coupling at the bromomethyl position, (ii) in the presence of a tertiary alcohol that must remain masked. The THP group provides documented stability toward organolithium and Grignard reagents, hydride reductions, and alkylating agents [1], enabling bromomethyl functionalization without competitive reaction at the protected oxygen. The subsequent mild acidic deprotection (pH < 1, RT) releases the free tertiary alcohol without affecting acid-stable functional groups installed during the intervening steps [2]. This orthogonal strategy avoids the ≥2 additional synthetic operations required if starting from unprotected 1-(bromomethyl)cyclohexanol followed by separate protection/deprotection [3].

Fragment-Based Discovery Requiring Consistent Lipophilicity

For medicinal chemistry campaigns where compound library members must maintain a specific LogP/TPSA window for blood–brain barrier permeability or oral bioavailability predictions, the target compound's computed LogP of 3.28 and TPSA of 18.46 Ų [1] provide a reproducible baseline that differs measurably from close analogs. Substituting the cycloheptyl analog (LogP 3.10) or the 4-methyl analog (LogP 3.53) would shift the lipophilicity profile by −0.18 or +0.25 LogP units respectively [2], which is sufficient to alter predicted ADME properties and complicate SAR interpretation. The compound's zero hydrogen bond donor count and compact scaffold (3 rotatable bonds) further support its use as a standardized building block in fragment libraries where ligand efficiency metrics depend on molecular size and flexibility [3].

Scale-Up Requiring High Purity and Multi-Vendor Supply

When a synthetic intermediate must be procured repeatedly over multi-year development timelines, the target compound's 97–98% minimum purity specification from multiple independent vendors (AKSci, Leyan, Chemscene) [1][2][3] provides quality assurance that the 95%-purity 2-bromocyclohexyl regioisomer cannot match. The 2–3% purity advantage reduces pre-reaction purification requirements and improves stoichiometric accuracy during scale-up. Furthermore, the multi-vendor sourcing landscape for the target compound mitigates single-supplier risk, whereas the cycloheptyl analog (CAS 1250628-18-2) shows signs of supply vulnerability with certain vendors listing it as discontinued . The compound's storage condition (sealed, dry, 2–8 °C) is compatible with standard laboratory cold-storage infrastructure, facilitating long-term inventory management [2].

SN2 Elaboration Leveraging Bromine Leaving Group Superiority

In synthetic sequences where the bromomethyl group must undergo nucleophilic displacement with a sterically demanding or weakly nucleophilic partner, the intrinsic ~20–30× rate advantage of bromide over chloride as a leaving group [1] makes the target compound preferable to any chloromethyl analog. This kinetic advantage is particularly relevant when the cyclohexyl scaffold creates steric hindrance around the electrophilic carbon, where the superior leaving-group ability of bromine may be the difference between a synthetically useful conversion and an unacceptably slow or low-yielding reaction. The documented reactivity of bromomethyl-functionalized compounds toward diverse N, O, and S nucleophiles [2] supports broad synthetic applicability across amination, etherification, and thioether formation reactions.

Application
Selection Property
Validation Focus
Orthogonal protection strategy
THP acid-labile masking
Stability toward organometallics, base, and hydride reagents
Fragment-based library design
Defined LogP/TPSA window
Lipophilicity consistency; compact scaffold (3 rotatable bonds)
Multi-step scale-up synthesis
High purity and multi-vendor supply
Batch-to-batch reproducibility and supply continuity
Sterically demanding SN2 coupling
Bromide leaving group reactivity
Reaction rate with bulky or weak nucleophiles
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